molecular formula C12H24Cl2N6 B052149 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride CAS No. 27776-21-2

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride

Cat. No.: B052149
CAS No.: 27776-21-2
M. Wt: 323.26 g/mol
InChI Key: ZVVWZIADMMTPBX-UHFFFAOYSA-N
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Description

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is a synthetic organic compound with the molecular formula C12H24Cl2N6. It is commonly used as an initiator in the synthesis of high molecular weight polymers, particularly polyacrylamides .

Mechanism of Action

Target of Action

It is known to be a water-soluble azo polymerization initiator , suggesting that its primary targets are likely to be monomers in a polymerization reaction.

Mode of Action

This compound acts as a polymerization initiator . It decomposes to generate free radicals, which can initiate the polymerization of monomers .

Biochemical Pathways

The compound is involved in the polymerization of water-soluble vinyl monomers .

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the initiation of polymerization, leading to the formation of polymers from monomers .

Action Environment

The compound is active at low temperatures, with a 10-hour half-life decomposition temperature as low as 44°C . This suggests that temperature is a key environmental factor influencing its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride typically involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine with a diazene compound under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to yellow solid .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is unique due to its specific structure, which allows for controlled initiation of polymerization reactions. Its imidazole rings provide additional stability and reactivity compared to other similar compounds .

Properties

CAS No.

27776-21-2

Molecular Formula

C12H24Cl2N6

Molecular Weight

323.26 g/mol

IUPAC Name

bis[2-(4,5-dihydro-1H-imidazol-2-yl)propyl]diazene;dihydrochloride

InChI

InChI=1S/C12H22N6.2ClH/c1-9(11-13-3-4-14-11)7-17-18-8-10(2)12-15-5-6-16-12;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);2*1H

InChI Key

ZVVWZIADMMTPBX-UHFFFAOYSA-N

SMILES

CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl

Canonical SMILES

CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl

27776-21-2

physical_description

DryPowder, PelletsLargeCrystals

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Synonyms

2,2’-[Azobis(1-methylethylidene)]bis[4,5-dihydro-1H-imidazole Dihydrochloride;  2,2’-(Azodiisopropylidene)di-2-imidazoline Dihydrochloride;  2,2’-Azobis(2-imidazolinylpropane) Dihydrochloride;  2,2’-Azobis[2-(2-imidazolin-2-yl)propane] Dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 2
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 3
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 4
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 5
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 6
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of AIBI?

A1: AIBI decomposes thermally to generate alkyl radicals . These radicals can initiate polymerization reactions or induce cellular stress , making it useful in various applications.

Q2: How does AIBI contribute to sonodynamic therapy (SDT)?

A2: AIBI enhances SDT in two ways: (1) Under ultrasound irradiation, it decomposes into alkyl radicals and nitrogen bubbles. (2) The nitrogen bubbles enhance acoustic cavitation, increasing the penetration of therapeutic nanoparticles into tumors , .

Q3: What is the role of AIBI in polymerization reactions?

A3: AIBI acts as a radical initiator in various polymerization techniques like emulsion, dispersion, and free radical polymerization , , . It initiates the formation of polymer chains by providing free radicals.

Q4: How does AIBI impact cells and induce cell death?

A4: AIBI generates alkyl radicals that can induce apoptosis in cells, potentially through caspase activation . This cell-killing potential makes it a potential candidate for anti-cancer therapies.

Q5: What is the molecular formula and weight of AIBI?

A5: AIBI has a molecular formula of C12H22N6·2HCl and a molecular weight of 323.33 g/mol .

Q6: How does temperature affect AIBI's performance?

A6: AIBI decomposes at mild temperatures (37–40°C) to generate radicals . This temperature sensitivity allows for controlled radical generation in various applications.

Q7: Can AIBI be used with different monomers in polymerization?

A7: Yes, AIBI has shown compatibility with various monomers, including vinyl acetate, acrylate, styrene, acrylamide, and methacrylates , , , making it versatile for synthesizing different polymers.

Q8: What is the role of AIBI in preparing water-redispersible polymer powders?

A8: AIBI can be used as both an initiator and stabilizer in surfactant-free emulsion polymerization, leading to latexes that can be readily redispersed in water after drying .

Q9: How should AIBI be stored to maintain its stability?

A9: To prevent decomposition, AIBI should be stored at temperatures below 30°C .

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